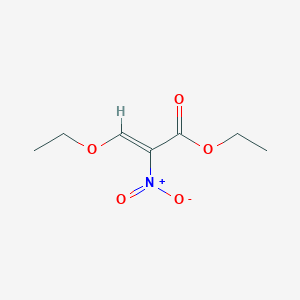

Ethyl 3-ethoxy-2-nitroacrylate

Description

Significance of Trisubstituted Push-Pull Nitroalkenes in Organic Synthesis

Trisubstituted push-pull nitroalkenes are characterized by a general structure featuring an electron-donating group (the "push") and two electron-withdrawing groups (the "pull") attached to a C=C double bond. researchgate.net This arrangement results in a highly polarized molecule with distinct electrophilic and nucleophilic centers, leading to a rich and varied reaction chemistry. researchgate.netarkat-usa.org These compounds are frequently employed in the synthesis of a wide array of biologically active compounds and heterocyclic derivatives. researchgate.net The conjugated nature of these systems allows them to act as electrophiles in 1,4- (Michael) or 1,2-additions with various nucleophiles. researchgate.net Furthermore, the nitro group, a powerful electron-withdrawing group, can be transformed into a variety of other functional groups, enhancing their synthetic utility. researchgate.netfrontiersin.org

Role of Ethyl 3-ethoxy-2-nitroacrylate as a Versatile Building Block in Organic Chemistry

This compound stands out as a particularly useful trisubstituted push-pull nitroalkene. arkat-usa.orgresearchgate.net The presence of the ethoxy group (electron-donating) and the nitro and ester groups (electron-withdrawing) makes it a highly reactive and versatile reagent. arkat-usa.orgresearchgate.netarkat-usa.org It readily participates in a variety of chemical transformations, including cycloaddition reactions, Michael additions, and the synthesis of diverse heterocyclic systems. arkat-usa.orgresearchgate.netresearchgate.net Its ability to react with a wide range of nucleophiles, including carbon, nitrogen, oxygen, and sulfur-centered species, underscores its importance as a building block for constructing complex molecular architectures. arkat-usa.orgmassey.ac.nzresearchgate.net The reactions of this compound often proceed with high regio- and stereoselectivity, a crucial aspect for the synthesis of specific target molecules. researchgate.net

Historical Context and Evolution of Nitroacrylate Chemistry

The chemistry of nitro compounds has a long and rich history, with their synthetic utility being recognized by early organic chemists. colab.ws The development of methods for the synthesis of nitroacrylates has been a significant area of research. dur.ac.uk Early methods for preparing nitroacrylates often involved the condensation of aldehydes with nitroacetic esters. mdma.ch Over time, more efficient and versatile synthetic routes have been developed, including modifications that allow for the preparation of a wide variety of substituted nitroacrylates. researchgate.netdur.ac.uk The first report of a modification for preparing alkyl nitroacetates dates back to 1959. researchgate.net The study of the reactivity of nitroacrylates has also evolved, with a deeper understanding of their electronic properties leading to their application in increasingly complex synthetic strategies. researchgate.netresearchgate.net The exploration of their use in cycloaddition reactions, for instance, has opened up new avenues for the construction of cyclic and heterocyclic compounds. arkat-usa.orgscispace.com The continuous development in this field highlights the enduring importance of nitroacrylates as versatile intermediates in organic synthesis. frontiersin.orgcolab.ws

Chemical Profile: this compound

| Property | Value |

| CAS Number | 58651-55-1 |

| Chemical Formula | C7H11NO4 |

| Molecular Weight | 173.17 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 119-121 °C at 1.0 mmHg |

This data is compiled from publicly available chemical information. massey.ac.nzachemblock.comsigmaaldrich.com

Structure

3D Structure

Properties

IUPAC Name |

ethyl (Z)-3-ethoxy-2-nitroprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO5/c1-3-12-5-6(8(10)11)7(9)13-4-2/h5H,3-4H2,1-2H3/b6-5- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCRBAZRGVXAEOT-WAYWQWQTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=C(C(=O)OCC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C=C(/C(=O)OCC)\[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201276682 | |

| Record name | Ethyl (2Z)-3-ethoxy-2-nitro-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201276682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51255-23-3 | |

| Record name | Ethyl (2Z)-3-ethoxy-2-nitro-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51255-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (2Z)-3-ethoxy-2-nitro-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201276682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 3 Ethoxy 2 Nitroacrylate and Analogues

Formation of Nitroenolethers: Classical Approaches and Mechanistic Insights

Nitroenolethers, such as ethyl 3-ethoxy-2-nitroacrylate, are valuable synthetic intermediates. Their preparation is often achieved through classical condensation methods.

A primary and classical method for the synthesis of this compound involves the condensation of ethyl nitroacetate (B1208598) with triethyl orthoformate in the presence of acetic anhydride (B1165640). This reaction is analogous to the well-established condensation of active methylene (B1212753) compounds with orthoesters.

In this procedure, ethyl nitroacetate, which possesses an acidic α-hydrogen due to the electron-withdrawing nitro and ester groups, acts as the active methylene compound. Triethyl orthoformate serves as the source of the ethoxy group at the β-position. Acetic anhydride is employed as a dehydrating agent and catalyst, facilitating the formation of the enol ether. The reaction typically proceeds by heating the reactants, which drives the elimination of ethanol (B145695) and acetic acid to yield the desired product.

Image of the chemical reaction for the condensation of ethyl nitroacetate with triethyl orthoformate and acetic anhydride to form this compound.

This method is valued for its use of readily available starting materials and its straightforward procedure.

The mechanism of nitroenolether formation in this context can be understood by drawing parallels with the initial steps of the Henry (nitroaldol) reaction, which involves the base-catalyzed addition of a nitroalkane to a carbonyl compound. All steps of the Henry reaction are reversible. wikipedia.org

The reaction likely initiates with the activation of ethyl nitroacetate. In the presence of a base (or under the influence of acetic anhydride which can generate a reactive intermediate), the α-proton of ethyl nitroacetate is abstracted to form a nitronate anion. This nucleophilic anion then attacks the electrophilic carbon of the triethyl orthoformate.

A plausible mechanistic pathway involves the following steps:

Formation of a ketene (B1206846) acetal (B89532) intermediate: Acetic anhydride may react with ethyl nitroacetate to form a mixed anhydride, which can then eliminate acetic acid to generate a nitro-ketene acetal.

Reaction with orthoformate: Alternatively, the orthoformate can be activated by a Lewis or Brønsted acid (potentially generated in situ). The nitronate of ethyl nitroacetate then attacks the activated orthoformate.

Elimination: The resulting intermediate subsequently eliminates ethanol to form the stable, conjugated nitroenolether system.

The reversibility of these steps is a key consideration. Similar to the retro-Henry reaction, the intermediates can potentially revert to the starting materials. sigmaaldrich.com The forward reaction is driven to completion by the removal of volatile byproducts, such as ethanol, from the reaction mixture.

Synthesis via Nucleophilic Vinylic Substitution: Formation of Mono-N-Substituted Nitroenamines

This compound is an excellent substrate for nucleophilic vinylic substitution reactions. The electron-withdrawing nitro and ester groups strongly activate the double bond, making the β-carbon susceptible to attack by nucleophiles. This reactivity is harnessed for the synthesis of mono-N-substituted nitroenamines.

The reaction involves treating this compound with a primary amine. The amine acts as the nucleophile, attacking the β-carbon of the nitroacrylate. This is followed by the elimination of ethanol, resulting in the substitution of the ethoxy group with the amino group.

The general reaction is as follows:

Image of the chemical reaction for the nucleophilic vinylic substitution of this compound with a primary amine to form a mono-N-substituted nitroenamine.

This reaction provides a direct and efficient route to a variety of mono-N-substituted nitroenamines, which are also important synthetic building blocks. The reaction conditions are typically mild, and the process is often high-yielding.

Preparation of Di-N,N-Substituted Nitroenamines

The preparation of di-N,N-substituted nitroenamines from this compound would mechanistically follow a similar pathway to the synthesis of their mono-substituted counterparts. This would involve the reaction of the nitroenolether with a secondary amine.

However, specific literature detailing the synthesis of di-N,N-substituted nitroenamines directly from this compound is not extensively documented in readily available sources. While the reaction is theoretically plausible, factors such as steric hindrance from the secondary amine could influence the reaction rate and yield. In principle, the reaction would proceed via nucleophilic attack of the secondary amine on the activated double bond, followed by the elimination of ethanol.

Alternative Preparative Strategies

Beyond the classical condensation method, alternative strategies can be employed for the synthesis of related nitroacrylate structures, which can be precursors to or analogues of this compound.

An important alternative route for the formation of the core nitroalkene structure is the Henry (or nitro-aldol) reaction. wikipedia.orgmychemblog.comorganic-chemistry.org This reaction involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone to form a β-nitro alcohol. organic-chemistry.orgthieme-connect.de

For the synthesis of a precursor to this compound, ethyl nitroacetate can be reacted with an appropriate aldehyde, such as glyoxal (B1671930) ethyl acetal, in the presence of a base. This would yield a β-hydroxy nitroester.

Subsequent dehydration of the β-hydroxy nitroester intermediate leads to the formation of the corresponding nitroalkene. wikipedia.orgorganic-chemistry.org This elimination of water is often facile and can sometimes occur in situ. The resulting nitroacrylate can then potentially be converted to the target enol ether, although this would require an additional synthetic step.

The Henry reaction is a powerful C-C bond-forming reaction and its application, followed by dehydration, provides a versatile approach to a wide range of substituted nitroalkenes. sigmaaldrich.commychemblog.com

Data Tables

Table 1: Reactants and Products in the Synthesis of this compound and Analogues

| Starting Material(s) | Reagent(s) | Product | Synthetic Method |

| Ethyl nitroacetate, Triethyl orthoformate | Acetic anhydride | This compound | Condensation |

| This compound | Primary Amine (R-NH₂) | Ethyl 3-(alkylamino)-2-nitroacrylate | Nucleophilic Vinylic Substitution |

| Ethyl nitroacetate, Aldehyde (R-CHO) | Base | β-hydroxy nitroester | Henry (Nitro-Aldol) Condensation |

| β-hydroxy nitroester | Dehydrating agent | Ethyl 2-nitroalk-2-enoate | Dehydration |

Isocyanide-Mediated Functionalization and Radical Coupling Approaches

Currently, there is a lack of specific literature detailing the synthesis of this compound through isocyanide-mediated functionalization or direct radical coupling approaches. Isocyanide-based multicomponent reactions, such as the Ugi and Passerini reactions, are powerful tools for the synthesis of complex molecules, particularly peptides and their derivatives. These reactions typically involve the nucleophilic attack of an isocyanide on an imine or a carbonyl group, followed by the addition of a nucleophile. While versatile, the direct application of these methods to form a nitroacrylate structure like this compound has not been extensively reported.

Similarly, radical coupling reactions are a mainstay in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions often proceed via the generation of a radical species that can then add to a suitable acceptor. While radical additions to acrylates are well-known, specific examples leading to the formation of β-alkoxy-α-nitroacrylates through a direct radical coupling strategy are not readily found in the current body of scientific literature.

Radical-Based Routes to Nitroacrylates

The introduction of a nitro group onto an acrylate (B77674) backbone via radical-based methodologies is a plausible synthetic strategy, although specific examples for this compound are not prevalent. Generally, radical reactions involving acrylates focus on polymerization or the addition of carbon-centered radicals to the β-position. The direct radical nitration of an acrylate, such as ethyl 3-ethoxyacrylate, would require a suitable nitrogen-centered radical source.

One potential, though not explicitly demonstrated for this substrate, could involve the use of radical nitrating agents. For instance, the combination of iron(III) nitrate (B79036) nonahydrate has been used to generate nitrogen dioxide for radical halo-nitration of alkenes, which can then be converted to nitroalkenes.

A more established, albeit indirect, approach involves the nitration of a pre-functionalized acrylate. Research has shown the synthesis of tetrasubstituted nitroalkenes through a two-step process where an α,β-unsaturated ester is first synthesized and then subjected to nitration. This suggests that a potential radical-based route could first involve the synthesis of ethyl 3-ethoxyacrylate, followed by a nitration step that may proceed through a radical mechanism depending on the chosen reagents.

| Starting Material | Reagents | Product | Yield | Reference |

| α,β-Unsaturated Ester | CAN, NaNO₂ | Tetrasubstituted Nitroalkene | Not Specified | |

| Alkene | Fe(NO₃)₃·9H₂O, Halogen Salt | Halo-nitroalkane | Not Specified |

This table presents generalized radical-based methodologies that could potentially be adapted for the synthesis of nitroacrylates.

Halogenation and Dehydrohalogenation Pathways

The synthesis of nitroalkenes through halogenation and subsequent dehydrohalogenation is a well-established method in organic chemistry. This strategy typically involves the addition of a halogen and a nitro group across a double bond, followed by the elimination of a hydrogen halide to form the nitroalkene.

While a direct application of this pathway to synthesize this compound from a suitable precursor is not explicitly detailed in the literature, a hypothetical route can be proposed. This would likely start with ethyl 3-ethoxyacrylate. A nitrating agent in the presence of a halogen source could potentially lead to a halo-nitro intermediate. Subsequent treatment with a base would then induce dehydrohalogenation to yield the desired this compound.

The success of this pathway would be contingent on the regioselectivity of the initial addition reaction and the feasibility of the elimination step.

| Reaction Step | General Reactants | General Intermediate/Product |

| Halogenation/Nitration | Alkene, Halogen Source, Nitrating Agent | Halo-nitroalkane |

| Dehydrohalogenation | Halo-nitroalkane, Base | Nitroalkene |

This table outlines the general steps in a halogenation-dehydrohalogenation pathway for the synthesis of nitroalkenes.

Reactivity and Mechanistic Investigations of Ethyl 3 Ethoxy 2 Nitroacrylate

Nucleophilic Addition Reactions

The electron-poor nature of the double bond in ethyl 3-ethoxy-2-nitroacrylate makes it an excellent substrate for nucleophilic addition reactions. These reactions are central to its utility in organic synthesis, providing pathways to a diverse array of functionalized molecules and heterocyclic systems.

Reactions with Mononucleophiles: Nucleophilic Vinylic Substitution (SNV) Product Formation

The reaction of this compound with mononucleophiles typically proceeds through a nucleophilic vinylic substitution (SNV) mechanism. This class of reactions involves the substitution of a leaving group attached to a vinylic carbon. In the case of this compound, the ethoxy group serves as the leaving group. The SNV reaction is facilitated by the presence of the strong electron-withdrawing nitro and ethoxycarbonyl groups, which stabilize the intermediate carbanion formed upon nucleophilic attack.

The generally accepted mechanism for this transformation is an addition-elimination pathway. The process is initiated by the nucleophilic attack at the carbon atom bearing the ethoxy group (C-3), leading to the formation of a tetrahedral intermediate. Subsequent elimination of the ethoxide anion results in the formation of the substituted product. The rate of reaction and the stability of the intermediate are significantly influenced by the nature of the nucleophile and the reaction conditions. Due to the lack of specific studies on this compound, the following table presents generalized outcomes with common mononucleophiles based on the reactivity of similar nitro-activated alkenes.

| Nucleophile (Nu-H) | Product | Reaction Conditions |

| Primary Amine (R-NH₂) | Ethyl 3-(alkylamino)-2-nitroacrylate | Typically proceeds at room temperature in a polar solvent. |

| Secondary Amine (R₂NH) | Ethyl 3-(dialkylamino)-2-nitroacrylate | Generally faster than with primary amines due to higher nucleophilicity. |

| Thiol (R-SH) | Ethyl 3-(alkylthio)-2-nitroacrylate | Often requires a base to generate the more nucleophilic thiolate anion. |

| Alcohol (R-OH) | Trans-etherification product (minor) or no reaction | Alcohols are generally poor nucleophiles for this reaction without activation. |

Reactions with Binucleophiles: Heterocycle Synthesis and Fragmentation Pathways

The reactions of this compound with binucleophiles are of particular importance as they provide a versatile route for the synthesis of various heterocyclic compounds. The outcome of these reactions is highly dependent on the nature of the binucleophile, specifically the distance between the two nucleophilic centers.

Reactions with 1,2-binucleophiles, such as ethylenediamine, can lead to the formation of five- or six-membered heterocyclic rings. The reaction is initiated by the nucleophilic attack of one of the amino groups on the C-3 position of the acrylate (B77674), leading to an SNV product. This is followed by an intramolecular cyclization, where the second amino group attacks the ester carbonyl, leading to the formation of a stable heterocyclic ring system. The exact nature of the product can be influenced by the reaction conditions.

| 1,2-Binucleophile | Potential Heterocyclic Product |

| Ethylenediamine | Substituted pyrazinone derivative |

| 1,2-Phenylenediamine | Substituted benzodiazepine derivative |

| Hydrazine (B178648) | Substituted pyrazolidinone derivative |

The reaction of this compound with 1,3-binucleophiles like ureas and amidine derivatives is a well-established method for the synthesis of six-membered heterocyclic rings, particularly pyrimidine (B1678525) derivatives. The reaction proceeds via an initial nucleophilic attack by one of the nitrogen atoms of the binucleophile, followed by an intramolecular cyclization and elimination of ethanol (B145695) and water.

For instance, the reaction with urea would involve the initial attack of one of the amino groups on the C-3 position, followed by cyclization of the second amino group onto the ester carbonyl. Subsequent dehydration would lead to the formation of a substituted pyrimidine-2,4-dione. Similarly, amidines can react to form substituted aminopyrimidines.

| 1,3-Binucleophile | Potential Heterocyclic Product |

| Urea | 5-Nitro-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-6-carboxylic acid ethyl ester |

| Thiourea | 5-Nitro-2-thioxo-1,2,3,4-tetrahydropyrimidine-6-carboxylic acid ethyl ester |

| Guanidine | 2-Amino-5-nitro-4-oxo-1,4-dihydropyrimidine-6-carboxylic acid ethyl ester |

Pericyclic Reactions

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. The electronic nature of this compound, being an electron-deficient alkene, suggests its potential participation as a dienophile in Diels-Alder reactions.

In a hypothetical Diels-Alder reaction, this compound would react with an electron-rich diene. The nitro and ethoxycarbonyl groups would activate the double bond for [4+2] cycloaddition. The reaction would be expected to proceed with high regioselectivity, governed by the electronic effects of the substituents on both the diene and the dienophile. The endo rule would likely predict the stereochemical outcome of the reaction. Given the lack of specific examples in the literature for this particular compound, the following table illustrates the expected products with common dienes.

| Diene | Expected Diels-Alder Adduct |

| 1,3-Butadiene | Ethyl 4-nitro-3-ethoxy-cyclohex-1-ene-1-carboxylate |

| Cyclopentadiene | Ethyl 2-nitro-3-ethoxy-bicyclo[2.2.1]hept-5-ene-2-carboxylate |

| Anthracene | Ethyl 9,10-dihydro-9,10-ethanoanthracene-11-carboxylate derivative |

It is important to note that while these reactions are theoretically plausible, the actual reactivity and product distribution would need to be confirmed through experimental investigation.

Diels-Alder Cycloadditions: Dienophilic Behavior and Selectivity Control

The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. mdpi.com The reactivity of the dienophile is significantly enhanced by the presence of electron-withdrawing groups. This compound is a powerful dienophile due to the cumulative electron-withdrawing effects of the nitro (-NO₂) and ethyl carboxylate (-COOEt) groups. These substituents lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene, facilitating the orbital interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene, thereby accelerating the reaction rate. ias.ac.inyoutube.com

When an unsymmetrical diene reacts with an unsymmetrical dienophile like this compound, the formation of different constitutional isomers (regioisomers) is possible. The outcome, or regioselectivity, is governed by the electronic polarization of the reactants. masterorganicchemistry.com The electron-withdrawing groups on the dienophile create a partial positive charge (δ+) on the β-carbon (C3) and a partial negative charge (δ-) on the α-carbon (C2). For a diene substituted with an electron-donating group (EDG), the terminal carbon atom farthest from the substituent is the most nucleophilic. The major regioisomer arises from the alignment of the most nucleophilic center of the diene with the most electrophilic center of the dienophile. youtube.comyoutube.com

Diastereoselectivity in the Diels-Alder reaction refers to the preferential formation of one diastereomer over another, typically the endo or exo adduct. The endo product, where the substituents of the dienophile are oriented towards the newly forming double bond in the cyclohexene ring, is often the kinetically favored product. This preference is explained by secondary orbital interactions between the p-orbitals of the electron-withdrawing groups on the dienophile and the developing π-system of the diene in the transition state.

Table 1: Predicted Regioselectivity in the Diels-Alder Reaction This table illustrates the predicted major product based on general principles of regioselectivity, as specific experimental data for these exact reactions were not found in the search results.

| Diene (Unsymmetrical) | Dienophile | Predicted Major Regioisomer | Rationale |

| 1-Methoxy-1,3-butadiene | This compound | "ortho" isomer | The C4 of the diene (most nucleophilic) attacks the C3 of the dienophile (most electrophilic). masterorganicchemistry.comyoutube.com |

| 2-Methyl-1,3-butadiene | This compound | "para" isomer | The C1 of the diene attacks the C3 of the dienophile, aligning the substituent at the opposite end of the ring. masterorganicchemistry.com |

Lewis acids are frequently employed as catalysts in Diels-Alder reactions to enhance both the reaction rate and selectivity. mdpi.com A Lewis acid coordinates to a basic site on the dienophile, typically the oxygen atom of a carbonyl or nitro group. In the case of this compound, coordination of a Lewis acid (e.g., AlCl₃, B(C₆F₅)₃) to the ester carbonyl or nitro group oxygen would further increase the electron-deficient nature of the double bond. nih.gov This enhanced electrophilicity lowers the dienophile's LUMO energy even more, leading to a smaller HOMO-LUMO gap and a significant rate acceleration. ias.ac.in

Furthermore, Lewis acid catalysis can amplify the diastereoselectivity of the reaction. The bulky Lewis acid-dienophile complex often increases the steric hindrance associated with the exo transition state, thereby increasing the preference for the endo adduct. nih.gov Theoretical studies on similar systems have shown that the attachment of a Lewis acid leads to a larger energy difference between the endo and exo transition states, resulting in higher stereoselectivity. nih.gov

Cyclopentadiene is a highly reactive diene in Diels-Alder reactions because its cyclic structure locks it in the required s-cis conformation. Its reaction with a potent dienophile like this compound is expected to proceed readily to form a bicyclic adduct. The reaction would be highly stereoselective, favoring the formation of the endo isomer due to secondary orbital interactions.

1-Methoxycyclohexa-1,4-diene is another reactive diene. The methoxy group is electron-donating, which activates the diene system for reaction with an electron-poor dienophile. The reaction with this compound would yield a bicyclic ether adduct with high regio- and stereoselectivity.

Table 2: Expected Products from Diels-Alder Reactions with Specific Dienes

| Diene | Dienophile | Expected Product Structure |

| Cyclopentadiene | This compound | A bicyclo[2.2.1]heptene derivative |

| 1-Methoxycyclohexa-1,4-diene | This compound | A bicyclo[2.2.2]octene derivative |

[3+2] Cycloaddition Reactions (e.g., with Dipolar Trimethylenemethane)

[3+2] cycloaddition reactions are powerful methods for constructing five-membered rings. Trimethylenemethane (TMM) and its synthetic equivalents are three-carbon synthons used in these reactions. wikipedia.org These species can be generated in situ, often catalyzed by transition metals like palladium(0) or nickel(0). organicreactions.org TMM reagents react readily with electron-deficient alkenes, which act as the two-atom component in the cycloaddition. wikipedia.orgorganicreactions.org Given its highly electron-poor nature, this compound is an ideal substrate for [3+2] cycloaddition with TMM equivalents, which would lead to the formation of a highly functionalized methylenecyclopentane derivative.

[3+3] Cyclocondensation Reactions (e.g., for Nitroarene Synthesis)

[3+3] Cycloadditions or cyclocondensations are less common than [4+2] or [3+2] variants but provide a route to six-membered rings. Certain dipolar trimethylenemethane species have been shown to participate in [3+3] cycloadditions with active methylene (B1212753) compounds. researchgate.net However, specific examples of this compound being used in [3+3] cyclocondensation reactions for the synthesis of nitroarenes are not prominently documented in the surveyed literature. This type of transformation typically requires different substrates and reaction pathways.

Conjugate Addition and Subsequent Transformations

The significant electrophilicity of the double bond in this compound makes it highly susceptible to conjugate addition (Michael addition) by a wide range of nucleophiles. The nitro and ester groups stabilize the negative charge that develops on the α-carbon (C2) in the intermediate enolate.

This reactivity is exemplified by related compounds, such as ethyl (2E)-3-ethoxy-4-(2-nitrophenoxy)but-2-enoate, where an intramolecular Michael addition is a key step. researchgate.net For this compound, nucleophiles like amines, thiols, or carbanions would readily add to the C3 position. The resulting enolate intermediate can then be protonated or trapped with other electrophiles. These conjugate addition reactions are synthetically valuable as they can be followed by subsequent transformations, such as cyclizations, to build more complex molecular architectures. researchgate.net

Nitro-Mannich Reactions with Diverse Nucleophiles

The Nitro-Mannich reaction, or aza-Henry reaction, involves the nucleophilic addition of a nitroalkane or its corresponding nitronate anion to an imine, yielding a β-nitroamine. This reaction is a fundamental carbon-carbon bond-forming strategy for synthesizing valuable 1,2-diamines and other nitrogen-containing compounds. While the reaction is well-established for a variety of nitroalkanes and imines, specific studies detailing the participation of this compound as the nucleophilic component (after deprotonation at the α-carbon) in Nitro-Mannich reactions are not extensively documented in peer-reviewed literature. The presence of the activating ester and ethoxy groups complicates the potential for forming a stable nitronate at the α-position, which is a prerequisite for this reaction.

Aza-Michael Additions to Form β-Nitro Enamines

The aza-Michael addition is the 1,4-conjugate addition of a nitrogen-centered nucleophile, such as a primary or secondary amine, to an electron-deficient alkene. Given its structure as a highly activated Michael acceptor, this compound is an expected substrate for this reaction. The addition of an amine to the double bond would lead to the formation of a β-amino-α-nitro ester. Subsequent elimination of the ethoxy group could potentially lead to the formation of a β-nitro enamine. However, specific research detailing the aza-Michael addition of various amines to this compound to form stable β-nitro enamines is not widely reported. The reaction outcome is likely dependent on the nature of the amine nucleophile and the reaction conditions.

Miscellaneous and Unexpected Reactivity

Beyond standard conjugate additions, this compound exhibits a range of other reactivities, stemming from the interplay of its multiple functional groups.

Nitroalkenes can undergo fragmentation reactions under specific conditions, often initiated by nucleophilic attack. The reaction of activated nitroalkenes with nucleophiles like imidazole can sometimes lead to cleavage of the carbon-nitrogen bond of the nitro group, resulting in the formation of oxime derivatives. This reactivity pathway for this compound, however, is not specifically described in the available scientific literature.

The potential for dimerization exists for activated alkenes like acrylates, which can occur through various mechanisms, including radical or ionic pathways. For this compound, such dimerization could theoretically be catalyzed by light, heat, or chemical initiators. Nevertheless, specific studies focusing on the dimerization pathways of this compound have not been prominently featured in scientific reports.

Substituted nitroacrylates can, in some synthetic contexts, serve as precursors or equivalents for ketenes, which are valuable intermediates in the synthesis of cyclic compounds. This transformation would typically involve the reaction with a nucleophile followed by the elimination of the nitro group. Despite the potential utility of this strategy, the application of this compound as a substituted ketene (B1206846) equivalent for the specific purpose of forming cyclic α-chiral ketones is not a well-documented process in the chemical literature.

Detailed investigations have been carried out on the reaction of this compound with the electron-rich enamine, 2,3-dihydro-2-methylene-1,3,3-trimethyl-1H-indole, commonly known as Fischer's base. researchgate.net This reaction exemplifies the electrophilic character of the nitroacrylate.

The reaction proceeds via an initial Michael-type addition of the Fischer's base to the β-position of the nitroacrylate. researchgate.net This step forms an intermediate adduct. However, this adduct is not stable under the reaction conditions and readily undergoes a subsequent elimination of ethanol. The strong driving force for this elimination is the formation of a highly conjugated nitrodiene system. researchgate.net The final product is a mixture of E,E- and E,Z- diastereomers of the formal nitro-olefination of the Fischer's base. researchgate.net

| Reactant 1 | Reactant 2 | Conditions | Intermediate | Final Product |

| This compound | Fischer's Base | Ether, Argon, -15°C to -5°C | Michael-type adduct | Ethyl 3-(2-((1,3,3-trimethylindolin-2-ylidene)methyl)-1-nitrovinyl)acrylate (E,E/E,Z mixture) |

This reaction highlights a facile pathway for the formal substitution of the ethoxy group with the enamine nucleophile, driven by the formation of a stable, conjugated product. researchgate.net

Stereochemical Aspects and Isomerism in Ethyl 3 Ethoxy 2 Nitroacrylate Chemistry

E/Z-Isomerism and Configurational Predominance

Ethyl 3-ethoxy-2-nitroacrylate, a substituted alkene, can exist as two geometric isomers: the E (entgegen) and Z (zusammen) isomers. This isomerism arises from the restricted rotation around the central carbon-carbon double bond. In the E-isomer, the high-priority groups on each carbon of the double bond are on opposite sides, whereas in the Z-isomer, they are on the same side.

According to the Cahn-Ingold-Prelog (CIP) priority rules, the ethoxy group (-OCH2CH3) has a higher priority than the hydrogen atom on one carbon, and the nitro group (-NO2) has a higher priority than the ethyl ester group (-COOCH2CH3) on the other.

Systematic nomenclature and commercial availability consistently identify the compound as ethyl (Z)-3-ethoxy-2-nitroacrylate. This strongly indicates that the Z-isomer is the thermodynamically more stable and therefore predominant form of the molecule under standard conditions. The enhanced stability of the Z configuration is not accidental but is a direct consequence of specific intramolecular interactions.

Influence of Intramolecular Hydrogen Bonding on Z-Isomer Abundance

The notable stability of the Z-isomer of this compound is primarily attributed to the formation of an intramolecular hydrogen bond. In the Z configuration, the spatial arrangement of the substituents allows for a favorable interaction between the vinylic hydrogen atom and one of the oxygen atoms of the nitro group.

Table 1: Factors Influencing Isomer Predominance

| Isomer | Key Structural Feature | Resulting Interaction | Thermodynamic Stability |

|---|---|---|---|

| Z-Isomer | Proximity of vinylic H and nitro group | Intramolecular Hydrogen Bond | Higher (Predominant form) |

| E-Isomer | Distant placement of vinylic H and nitro group | No Intramolecular Hydrogen Bond | Lower |

Dynamic Processes: Investigation of Double Bond Rotation Mechanisms

The conversion between the E and Z isomers of this compound is not spontaneous at room temperature due to the significant energy barrier required to break the π-bond component of the C=C double bond. The investigation of this rotational barrier is typically performed using dynamic Nuclear Magnetic Resonance (NMR) spectroscopy.

By monitoring the NMR spectra at varying temperatures, scientists can observe the coalescence of signals as the rate of interconversion increases. From this data, the free energy of activation (ΔG‡) for the rotation can be calculated. For analogous systems, such as other polarized ethylenes, the barrier to rotation is substantial, often requiring elevated temperatures or photochemical energy input to overcome. For example, studies on ethyl-Z-3-amino-2-benzoyl-2-butenoate have measured the free energy of activation for E,Z-isomerization to be around 56 kJ/mol. This value is influenced by the electronic nature of the substituents and the stability of the transition state, which is thought to have a perpendicular, diradical-like character. The stabilizing effect of the intramolecular hydrogen bond in the Z-isomer of this compound would be expected to contribute to a relatively high activation barrier for its conversion to the E-isomer.

Stereocontrol and Diastereoselective Synthesis in Adduct Elaboration

Nitroalkenes like this compound are valuable building blocks in organic synthesis, particularly as Michael acceptors in carbon-carbon bond-forming reactions. The electron-withdrawing nature of the nitro and ester groups makes the double bond highly susceptible to nucleophilic attack. When this compound reacts with a chiral nucleophile or in the presence of a chiral catalyst, the potential exists for diastereoselective synthesis, where one diastereomer of the product is formed in preference to others.

The stereochemical outcome of such reactions is dictated by the facial selectivity of the nucleophilic attack on the planar alkene. The existing stereochemistry of the Z-isomer and the steric bulk of its substituents can influence the direction of approach of the incoming nucleophile, leading to stereocontrol in the formation of new stereocenters in the resulting adduct. While the general reactivity pattern is established for nitroacrylates, specific published examples detailing the diastereoselective elaboration of adducts from this compound are not prevalent in readily accessible literature.

Photochemical E/Z Isomerization for Stereoisomer Access

While the Z-isomer is the thermodynamically stable form, the less stable E-isomer can be accessed through photochemical means. This process, known as photochemical E/Z isomerization, involves irradiating a sample of the compound with light of a specific wavelength, typically in the ultraviolet (UV) range.

Upon absorbing a photon, the molecule is promoted to an excited electronic state. In this excited state, the rotational barrier around the C=C bond is significantly lower, allowing for rapid rotation. When the molecule relaxes back to the ground electronic state, it can be trapped as the higher-energy E-isomer. This method provides a synthetic route to the thermodynamically disfavored isomer, which might not be accessible through thermal equilibration. The resulting mixture of isomers at the photostationary state depends on the wavelength of light used and the molar absorptivities of the two isomers at that wavelength.

Table 2: Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C7H11NO5 |

Advanced Synthetic Applications of Ethyl 3 Ethoxy 2 Nitroacrylate

Synthesis of Heterocyclic Scaffolds

Ethyl 3-ethoxy-2-nitroacrylate possesses the structural features of a versatile building block for heterocyclic synthesis, including a Michael acceptor site, a nitro group that can be transformed into other functionalities, and an ester group. In theory, it could participate in various cycloaddition and condensation reactions. However, specific literature examples for the target systems are not available.

Five-Membered Heterocycles (e.g., Pyrazoles, Indoles)

Pyrazoles: The synthesis of pyrazoles typically involves the reaction of a 1,3-dicarbonyl compound or its equivalent with hydrazine (B178648) derivatives. While this compound has a 1,3-dielectrophilic character, no specific studies demonstrating its reaction with hydrazines to form pyrazole (B372694) rings have been found. Research on similar molecules, such as ethyl 2-cyano-3-ethoxyacrylate, shows reactions with amidrazones to yield pyrazole derivatives, but this reactivity cannot be directly extrapolated to the title compound.

Indoles: Indole syntheses, such as the Fischer, Nenitzescu, or Bartoli methods, rely on different precursors. Modern methods involving cycloadditions or transition-metal-catalyzed cyclizations of substituted anilines have not been reported to utilize this compound as a starting material.

Six-Membered Heterocycles (e.g., Pyrimidines)

The construction of a pyrimidine (B1678525) ring often involves the condensation of a 1,3-dicarbonyl compound with an amidine or urea. Although this compound could potentially serve as a three-carbon component in such syntheses, no documented examples of its use for preparing pyrimidines were identified.

Fused Heterocyclic Systems (e.g., Indolizines, Pyrrolo[1,2-a]pyrazines)

Indolizines: The synthesis of indolizines frequently proceeds via 1,3-dipolar cycloaddition reactions of pyridinium (B92312) ylides with electron-deficient alkenes. As a potential dipolarophile, this compound is a plausible candidate for this reaction. Nevertheless, a search of the scientific literature did not yield any reports of its application in this context.

Pyrrolo[1,2-a]pyrazines: The synthesis of this fused heterocyclic system is specialized and typically involves multi-step sequences or specific multicomponent reactions. There is no evidence in the current literature to suggest that this compound has been employed as a key building block for this scaffold.

Preparation of Natural Products and Analogues

The utility of a synthetic building block is often demonstrated through its incorporation into the total synthesis of complex natural products. Despite its potential functionalities, this compound has not been featured in the documented synthetic routes for the following classes of compounds.

Beta-Amino Acid Synthesis (e.g., γ-Hydroxy-β-Amino Acids)

The synthesis of β-amino acids can be achieved through various methods, including the Arndt-Eistert synthesis or the conjugate addition of nitrogen nucleophiles to α,β-unsaturated esters. While this compound could theoretically undergo conjugate addition followed by reduction of the nitro group to an amine, no specific methodologies for the synthesis of γ-hydroxy-β-amino acids using this substrate have been published.

Development of Functionalized Materials

The development of functionalized materials with tailored properties is a rapidly advancing field. While nitro-containing compounds, in general, are utilized in the synthesis of various materials, including polymers and dyes, there is a lack of specific research detailing the use of this compound for the development of functionalized materials.

The reactivity of the acrylate (B77674) group suggests that this compound could potentially be used as a monomer or co-monomer in polymerization reactions. The presence of both an ethoxy and a nitro group could impart unique properties to the resulting polymer, such as altered solubility, thermal stability, or optical properties. However, without experimental data, these remain hypothetical applications. The scientific literature does not currently provide examples of polymers or other materials synthesized using this compound as a primary building block.

Application in Rational Drug Design and Scaffold Identification

In the field of medicinal chemistry, the identification of novel molecular scaffolds is crucial for the development of new therapeutic agents. Privileged scaffolds are molecular frameworks that can interact with multiple biological targets, making them valuable starting points for drug discovery programs.

While nitrogen-containing heterocycles and other nitro-group bearing molecules have been explored as scaffolds in drug design, there is no specific information available that identifies this compound as a key scaffold or starting material in rational drug design. The potential of this compound to serve as a versatile building block for the synthesis of diverse small molecules could, in theory, make it a candidate for library synthesis in drug discovery efforts. The nitroacrylate moiety could be functionalized in various ways to generate a range of derivatives for biological screening. Nevertheless, there are no published studies that have specifically investigated or validated the use of this compound for this purpose.

Computational Chemistry in Ethyl 3 Ethoxy 2 Nitroacrylate Research

Quantum Chemical Studies on Molecular Conformation and Electronic Characteristics

Quantum chemical studies are instrumental in understanding the fundamental properties of ethyl 3-ethoxy-2-nitroacrylate at the molecular level. A key area of investigation for this and related trisubstituted push-pull nitroalkenes is the characterization of its geometric isomers. Due to the substitution pattern around the carbon-carbon double bond, this compound can exist as E and Z isomers.

Computational methods, particularly Density Functional Theory (DFT), are employed to determine the relative stabilities of these isomers. By calculating the total electronic energy of each isomer, researchers can predict which form is thermodynamically more favorable. These calculations involve optimizing the molecular geometry to find the lowest energy conformation for each isomer.

Furthermore, these studies provide detailed information on the electronic characteristics of the molecule. Key electronic properties that are often calculated include:

Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting the reactivity of the molecule. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Electrostatic Potential (ESP) Maps: ESP maps illustrate the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is particularly relevant for a push-pull system like this compound, which features electron-donating (ethoxy) and electron-withdrawing (nitro, ester) groups.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge delocalization and the nature of the intramolecular interactions that contribute to the molecule's stability and electronic structure.

While specific computational data for the isolated this compound molecule is not extensively published, the table below illustrates the typical kind of data generated in DFT studies for conformational analysis of similar organic molecules.

| Property | E-isomer (Calculated) | Z-isomer (Calculated) |

| Relative Energy (kcal/mol) | 0.00 | +1.5 |

| Dipole Moment (Debye) | 3.5 | 4.8 |

| HOMO Energy (eV) | -6.8 | -6.9 |

| LUMO Energy (eV) | -2.1 | -2.0 |

| C=C-C=O Dihedral Angle | ~180° (s-trans) | ~0° (s-cis) |

Note: The data in this table is illustrative and represents typical values for push-pull alkenes; it is not based on a specific published study of this compound.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a vital tool for elucidating the complex reaction mechanisms involving this compound. This compound serves as a versatile building block in organic synthesis, particularly in the formation of heterocyclic compounds. One prominent example is its reaction with 2-aminobenzimidazoles to synthesize pyrimido[1,2-a]benzimidazole (B3050247) derivatives.

DFT calculations have been used to shed light on the regiochemistry and the stepwise mechanism of such cyclocondensation reactions. By modeling the reaction pathway, chemists can:

Identify Intermediates: Propose the structures of transient intermediates that are formed during the reaction.

Locate Transition States: Calculate the structures and energies of the transition states that connect the reactants, intermediates, and products.

Determine Activation Energies: The energy difference between the reactants and the transition states provides the activation energy barrier for each step, allowing for the identification of the rate-determining step of the reaction.

For instance, in the synthesis of pyrimido[1,2-a]benzimidazoles, DFT (specifically using the B3LYP functional) calculations can be used to compare different possible pathways. These calculations help to explain why a particular regioisomer is formed by showing that the transition state leading to its formation is lower in energy than the alternatives. The proposed mechanisms often involve initial Michael addition of the amine to the electron-deficient double bond of the nitroacrylate, followed by intramolecular cyclization and subsequent elimination of ethanol (B145695) and nitrous acid.

A plausible reaction mechanism for the reaction of this compound with a binucleophile, as investigated by computational modeling, is outlined below.

| Reaction Step | Description | Calculated Activation Energy (Illustrative) |

| Step 1 | Nucleophilic attack of the amine on the β-carbon of the nitroacrylate. | 12 kcal/mol |

| Step 2 | Formation of a zwitterionic intermediate. | - |

| Step 3 | Intramolecular cyclization via attack of the second nucleophilic center. | 15 kcal/mol (Rate-determining) |

| Step 4 | Elimination of ethanol to form an intermediate. | 8 kcal/mol |

| Step 5 | Tautomerization/Aromatization to yield the final heterocyclic product. | 5 kcal/mol |

Note: The activation energies presented are for illustrative purposes to demonstrate the type of data obtained from mechanistic studies on similar reaction types.

Prediction and Understanding of Stereoselectivity in Chemical Transformations

A comprehensive review of scientific literature did not yield specific studies focused on the computational prediction and understanding of stereoselectivity in chemical transformations involving this compound. While computational methods are widely used for predicting stereoselectivity in various organic reactions, their application to this specific compound has not been reported in the available literature.

Virtual Screening and Ligand Design in Chemical Biology

Based on a thorough literature search, there are no available studies where this compound has been utilized as a ligand in virtual screening or as a foundational scaffold for ligand design in chemical biology research. Computational efforts in this area have focused on derivatives synthesized from this compound, rather than on the compound itself.

Analytical and Spectroscopic Characterization in Research of Ethyl 3 Ethoxy 2 Nitroacrylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For Ethyl 3-ethoxy-2-nitroacrylate, both ¹H and ¹³C NMR would provide critical data for structural confirmation and isomer analysis.

¹H NMR spectroscopy for this compound is expected to reveal distinct signals corresponding to the protons in the two ethyl groups and the vinylic proton. The ethyl group of the ester moiety would likely present as a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, due to coupling with each other. Similarly, the ethoxy group attached to the double bond would show a quartet and a triplet for its methylene and methyl protons, respectively. The chemical shift of the vinylic proton would be significantly influenced by the electron-withdrawing nitro group and the electron-donating ethoxy group, likely appearing in the downfield region typical for protons on electron-deficient double bonds. The specific (Z)-configuration of the molecule, as indicated by its IUPAC name, ethyl (Z)-3-ethoxy-2-nitroacrylate, would be reflected in the coupling constants observed in more detailed NMR experiments. acs.orgsigmaaldrich.com

¹³C NMR spectroscopy would complement the proton NMR data by providing information on the carbon skeleton. libretexts.org Distinct signals would be expected for the carbonyl carbon of the ester, the two olefinic carbons, and the carbons of the two ethyl groups. The chemical shifts of the double-bond carbons would be particularly informative, reflecting the push-pull nature of the alkene with the electron-donating ethoxy group and the electron-accepting nitro and ester groups. acs.orgnih.govsemanticscholar.org The carbonyl carbon would appear at the downfield end of the spectrum, characteristic of ester carbonyls. libretexts.org

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Ester -CH₃ | 1.2 - 1.4 | Triplet |

| Ester -CH₂- | 4.1 - 4.3 | Quartet |

| Ethoxy -CH₃ | 1.3 - 1.5 | Triplet |

| Ethoxy -CH₂- | 4.0 - 4.5 | Quartet |

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Ester -CH₃ | 14 - 16 |

| Ester -CH₂- | 60 - 65 |

| Ethoxy -CH₃ | 15 - 17 |

| Ethoxy -CH₂- | 68 - 75 |

| =C-NO₂ | 130 - 145 |

| =C-OEt | 150 - 165 |

Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying the kinetics of conformational changes and restricted rotations in molecules. libretexts.orgunibas.itnanalysis.com In this compound, there is a potential for restricted rotation around the C=C double bond due to its push-pull electronic nature, as well as around the C-O bond of the ethoxy group. acs.orgnih.govsemanticscholar.org By recording NMR spectra at various temperatures, it would be possible to determine the energy barriers for these rotational processes. At low temperatures, separate signals for different conformers might be observed, which would coalesce into averaged signals as the temperature increases and the rate of interconversion becomes fast on the NMR timescale. Such studies would provide valuable insight into the molecule's conformational dynamics and the electronic effects of the substituents on the rotational barriers. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and stereochemistry. wikipedia.org For this compound, a single-crystal X-ray diffraction analysis would definitively confirm the (Z)-configuration of the double bond. nih.gov It would also provide precise measurements of the bond lengths within the conjugated system, offering experimental evidence for the degree of electron delocalization and the push-pull character of the molecule. Furthermore, the crystal packing arrangement, including any intermolecular interactions such as hydrogen bonds or dipole-dipole interactions, would be revealed. This information is crucial for understanding the solid-state properties of the compound. nih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. wpmucdn.com The IR spectrum of this compound is expected to show several characteristic absorption bands. Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) would be prominent, typically appearing in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. libretexts.orglibretexts.orgorgchemboulder.com A strong absorption band corresponding to the stretching of the ester carbonyl group (C=O) would be expected around 1730-1715 cm⁻¹. libretexts.orgpurdue.edu The C=C double bond stretch, being part of a conjugated system, would likely appear in the 1640-1600 cm⁻¹ region. Additionally, C-O stretching vibrations for the ester and ether linkages would be observed in the fingerprint region, typically between 1300 and 1000 cm⁻¹. libretexts.org

Table 3: Expected IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1475 |

| Nitro (NO₂) | Symmetric Stretch | 1360 - 1290 |

| Ester (C=O) | Stretch | 1730 - 1715 |

| Alkene (C=C) | Stretch | 1640 - 1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Kinetic Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. uobabylon.edu.iq this compound, with its conjugated π-system formed by the double bond, the nitro group, and the carbonyl group, is expected to exhibit strong absorption in the UV region. The position of the maximum absorption (λmax) is sensitive to the extent of conjugation and the nature of the substituents. The electron-donating ethoxy group and the electron-withdrawing nitro and ester groups create a "push-pull" system, which typically results in a bathochromic (red) shift of the λmax to longer wavelengths compared to simpler acrylates. wku.edunih.gov

UV-Vis spectroscopy can also be employed for kinetic studies of reactions involving this compound. By monitoring the change in absorbance at a specific wavelength over time, the rate of a reaction can be determined. For instance, in reactions where the conjugated system is altered, such as in addition reactions across the double bond, a significant change in the UV-Vis spectrum would be expected, allowing for the kinetic profiling of the process. researchgate.net

Broader Context and Future Research Directions

Comparative Analysis with Other Nitroalkene Derivatives and Related Electrophiles

Ethyl 3-ethoxy-2-nitroacrylate belongs to the class of trisubstituted push-pull nitroalkenes. researchgate.net Its reactivity is largely dictated by the strong electrophilic character of the double bond, which is activated by the adjacent nitro and ester functionalities. A comparative analysis with other nitroalkene derivatives and electrophiles highlights its unique position in the landscape of synthetic reagents.

The electrophilicity of this compound can also be compared with other common electrophiles used in organic synthesis. While α,β-unsaturated esters are effective Michael acceptors, the addition of the nitro group in this compound significantly increases the double bond's reactivity towards nucleophiles. nih.gov This heightened reactivity allows for reactions with a broader range of weaker nucleophiles under milder conditions.

| Electrophile | Key Reactive Feature(s) | Typical Reactions |

|---|---|---|

| This compound | Highly electrophilic double bond, potential leaving group (ethoxy) | Michael Addition, Nucleophilic Vinylic Substitution, Cycloadditions |

| Nitroethylene | Electrophilic double bond | Michael Addition, Diels-Alder Reactions |

| Ethyl acrylate (B77674) | Electrophilic double bond | Michael Addition, Polymerization |

| Ethyl (E)-3-ethoxy-2-methylacrylate | Electrophilic double bond | Michael Addition |

Exploration of New Asymmetric Synthesis Methodologies

The development of asymmetric methodologies to control the stereochemistry of reactions involving this compound is a burgeoning area of research. While specific applications to this molecule are not yet widely reported, the broader field of asymmetric catalysis offers a clear roadmap for future investigations. The high electrophilicity of the nitroalkene moiety makes it an excellent candidate for a variety of chiral catalyst-controlled transformations. nih.gov

Future research could focus on several key areas:

Organocatalysis: Chiral amines, thioureas, and phosphoric acids have proven to be effective catalysts for the asymmetric conjugate addition of nucleophiles to nitroalkenes. nih.gov The development of bespoke organocatalysts that can effectively recognize and activate this compound to afford enantioenriched products is a promising avenue.

Chiral Lewis Acid Catalysis: Chiral Lewis acids, often based on metals like titanium, aluminum, or zinc, can coordinate to the nitro or ester group, activating the molecule towards nucleophilic attack and creating a chiral environment around the reaction center. wikipedia.org This approach could be particularly useful for Diels-Alder and other cycloaddition reactions. wikipedia.org

Transition Metal Catalysis: Chiral transition metal complexes could be employed for a range of transformations, including asymmetric hydrogenations of the double bond or allylic substitution reactions.

The exploration of these methodologies would provide access to a wide array of chiral building blocks with significant potential in medicinal chemistry and natural product synthesis.

Identification of Untapped Reactivity Pathways and Synthetic Opportunities

While the Michael addition and nucleophilic vinylic substitution are well-documented reaction pathways for this compound, there remain numerous untapped reactivity pathways and synthetic opportunities. researchgate.net Future research should aim to expand the synthetic repertoire of this versatile reagent.

Potential areas for exploration include:

Pericyclic Reactions: Although some cycloaddition reactions have been reported, a systematic study of the behavior of this compound in a wider range of pericyclic reactions, such as [3+2] and [4+2] cycloadditions with various dipoles and dienes, could lead to the synthesis of novel heterocyclic frameworks. researchgate.net

Radical Reactions: The nitro group can participate in radical reactions, opening up possibilities for novel carbon-carbon and carbon-heteroatom bond formations.

Reactions with Organometallic Reagents: A comprehensive investigation of the reactions of this compound with a diverse array of organometallic reagents beyond simple cuprates could unveil new and selective transformations.

Domino and Cascade Reactions: The dual reactivity of the molecule could be harnessed in domino or cascade reaction sequences, where an initial Michael addition is followed by an intramolecular cyclization or substitution, allowing for the rapid construction of complex molecular architectures from simple precursors. youtube.com

Integration into Multicomponent Reactions and One-Pot Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly valued for their efficiency and atom economy. researchgate.net this compound is an excellent candidate for the design of novel MCRs due to its multiple reactive sites.

Future research in this area could focus on:

Sequential Michael Addition/Nucleophilic Substitution: A one-pot process where a nucleophile first undergoes a Michael addition, followed by the addition of a second nucleophile that displaces the ethoxy group, would allow for the rapid and diverse functionalization of the acrylate backbone.

[3+2] and [3+3] Cyclizations: The reaction of this compound with binucleophiles in a multicomponent setting could provide a direct route to a variety of five- and six-membered heterocyclic rings. researchgate.net

Passerini and Ugi-type Reactions: Exploration of the possibility of incorporating this compound into isocyanide-based MCRs could lead to the synthesis of highly functionalized and structurally novel peptide-like molecules.

| Multicomponent Reaction Strategy | Potential Reactants with this compound | Potential Product Class |

|---|---|---|

| Sequential Michael Addition/Substitution | 1. Thiol, 2. Amine | Highly functionalized amino acid derivatives |

| [3+3] Cyclization | Amidines, Ureas | Substituted pyrimidines |

| Domino Reaction | 1,3-Dicarbonyl compounds | Polycyclic heterocyclic systems |

Role in Advanced Materials Science and Chemical Biology

The unique structural and electronic features of this compound suggest its potential for applications beyond traditional organic synthesis, in the realms of advanced materials science and chemical biology.

Advanced Materials Science: The acrylate moiety of the molecule provides a handle for polymerization. The incorporation of this functional monomer into polymers could lead to materials with interesting properties. mdpi.com The electron-deficient nature of the nitroacrylate system might impart unique electronic or optical properties to the resulting polymers. For instance, these polymers could find applications as coatings, adhesives, or in electronic devices. mdpi.com Further research is needed to explore the polymerization of this monomer and the characterization of the resulting materials.

Chemical Biology: The high reactivity of this compound as a Michael acceptor makes it a potential tool for chemical biologists. It could be used as a covalent probe to react with nucleophilic residues (such as cysteine) in proteins, allowing for the study of protein function and the identification of potential drug targets. The development of derivatives of this compound bearing reporter tags (e.g., fluorophores or biotin) could facilitate these studies. However, the biological activity and potential toxicity of such compounds would need to be carefully evaluated.

Q & A

Q. What are the optimal synthetic routes for preparing ethyl 3-ethoxy-2-nitroacrylate, and how can reaction efficiency be monitored?

this compound is typically synthesized via nitroacetylation of ethyl acrylate derivatives. A common approach involves the Michael addition of nitro groups to α,β-unsaturated esters under controlled conditions. Reaction efficiency can be monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track intermediate formation. Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are critical for confirming structural integrity. For example, unexpected byproducts like dimers may form due to competing reaction pathways, requiring iterative optimization of solvent polarity and temperature .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm the presence of ethoxy, nitro, and acrylate moieties.

- IR Spectroscopy : To identify functional groups (e.g., C=O at ~1700 cm⁻¹, NO₂ at ~1520 cm⁻¹).

- Mass Spectrometry (EI/ESI) : To verify molecular weight and fragmentation patterns.

- X-ray Crystallography : For absolute configuration determination using programs like SHELXL (single-crystal refinement) .

Q. How can chromatographic purification challenges (e.g., silica-induced decomposition) be mitigated?

this compound may degrade on silica gel due to its electrophilic acrylate group. Alternatives include:

- Using neutral alumina or Florisil for column chromatography.

- Employing low-acidity solvents (e.g., hexane/ethyl acetate) and reduced exposure time.

- Switching to preparative HPLC with C18 columns for sensitive intermediates .

Advanced Research Questions

Q. How do reaction mechanisms differ when this compound reacts with 1,4-binucleophiles versus 1,2-binucleophiles?

With 1,4-binucleophiles (e.g., isothiosemicarbazones), the reaction proceeds via sequential 1,4-addition and cyclization, forming 5-membered heterocycles. In contrast, 1,2-binucleophiles favor 1,2-addition followed by nitro-group elimination, leading to larger rings. Mechanistic divergence arises from the nucleophile’s spatial orientation and the nitro group’s electron-withdrawing effects, which can be probed using density functional theory (DFT) calculations .

Q. Why does this compound form dimers instead of expected SNV products in certain reactions?

Competing pathways may emerge due to steric hindrance or solvent polarity. For instance, in reactions with imidazole, dimerization occurs via conjugate addition followed by intermolecular cyclization, bypassing the anticipated SNV mechanism. Kinetic studies (e.g., time-resolved NMR) and computational modeling can identify dominant transition states and guide solvent/catalyst selection to suppress dimerization .

Q. How can regioselectivity be controlled in [3+3] cyclocondensations involving this compound?

Regioselectivity is influenced by substituent electronics and reaction conditions. For example, in reactions with 1,3-bis(silyloxy)-1,3-butadienes, the nitro group directs cyclization via resonance stabilization of intermediates. Steric effects from the ethoxy group further modulate selectivity. Systematic variation of silyl protecting groups and temperature can optimize product distribution .

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

Discrepancies between experimental and computational models often arise from dynamic disorder or twinning. Use high-resolution data (≤1.0 Å) and refine structures with SHELXL’s TWIN/BASF commands. Validate results against Hirshfeld surface analysis and DFT-optimized geometries .

Methodological Frameworks

Q. How can computational chemistry enhance mechanistic understanding of nitroacrylate reactions?

- DFT Calculations : Map potential energy surfaces to identify transition states and intermediates.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction trajectories.

- NBO Analysis : Quantify hyperconjugative interactions involving the nitro group. Tools like Gaussian or ORCA are recommended for benchmarking against experimental data .

Q. What protocols ensure reproducibility in catalytic studies with this compound?

- Catalyst Characterization : Use BET surface area analysis, XPS, and TEM for heterogeneous catalysts (e.g., TiO₂).

- Kinetic Profiling : Conduct time-course experiments with in-situ IR or GC-MS.

- Poisoning Tests : Add catalyst inhibitors (e.g., mercaptans) to confirm active sites. Reference industrial catalytic workflows (e.g., riser reactors for carbon deposit removal) for scalability insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.